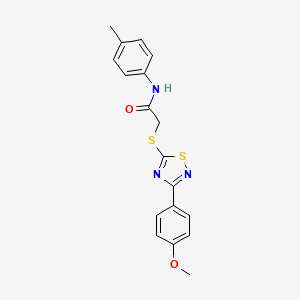

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-3-7-14(8-4-12)19-16(22)11-24-18-20-17(21-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZYMTWHGQFERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This compound features a thiadiazole ring with a methoxyphenyl group and an acetamide moiety, suggesting potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 342.43 g/mol. The presence of the thiadiazole ring and various substituents contributes to its biological properties.

While specific mechanisms for this compound are not fully elucidated, similar thiadiazole derivatives have shown various modes of action, including:

- Inhibition of Enzymes : Some derivatives act as inhibitors for enzymes such as monoamine oxidase A (MAO-A), which is involved in neurotransmitter metabolism .

- Cytotoxic Effects : Thiadiazole derivatives have demonstrated cytotoxicity against cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Anticancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties:

- Cell Line Studies : In vitro studies have shown that related thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, one derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 0.28 |

| Thiadiazole Derivative B | HepG2 | 10.10 |

| Thiadiazole Derivative C | HL-60 | 9.6 |

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

- Mechanism : These compounds may disrupt microbial membrane integrity, leading to cell death . They have been tested against various pathogens with promising results.

Neuroprotective Effects

Some studies suggest that thiadiazole derivatives could possess neuroprotective effects:

- Behavioral Studies : Animal models have indicated improvements in cognitive function and reductions in neuropsychic damage when treated with these compounds.

Case Studies

-

Anticancer Efficacy :

- A study evaluated the efficacy of a related thiadiazole derivative on MCF-7 cells, reporting significant growth inhibition and G2/M phase arrest.

- This highlights the potential for developing new anticancer agents based on the thiadiazole scaffold.

- Neuroprotective Properties :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(5-((2-Oxo-2-(p-Tolylamino)ethyl)thio)-1,3,4-Thiadiazol-2-yl)-3-Phenylpropanamide (Compound 7)

- Key Differences : Replaces the 3-(4-methoxyphenyl) group on the thiadiazole with a phenylpropanamide chain.

2-[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-1,2,4-Triazol-3-ylsulfanyl]Acetamide (7h)

- Key Differences : Substitutes the thiadiazole core with a triazole ring and introduces a 4-chlorophenyl group.

- Implications : The triazole ring may enhance metabolic stability compared to thiadiazole, while the chlorine substituent increases lipophilicity (logP), possibly improving membrane permeability .

N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides

- Key Differences : Incorporates a pyrazole-triazole hybrid scaffold instead of thiadiazole.

Pharmacological Activity

CDK5/p25 Inhibition

- Reference Compounds :

- The methoxyphenyl group may reduce potency compared to chlorinated analogs due to decreased electron-withdrawing effects .

Physicochemical Properties

- Analysis : The methoxyphenyl group in the target compound balances lipophilicity and solubility better than the chlorophenyl group in 7h, making it more suitable for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.